molecular formula C26H27FN2 B11501694 1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11501694
M. Wt: 386.5 g/mol
InChI Key: PVANBSOAJRYZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of 4-(2-Methylpropyl)phenyl Group: This step involves the alkylation of the benzimidazole core with 4-(2-methylpropyl)phenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like 4-fluorobenzyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile
  • 1-(4-fluorobenzyl)-2-[4-(4-methyl-1H-pyrazol-1-yl)-1-piperidinyl]-1H-benzimidazole

Uniqueness

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. The presence of both 4-fluorobenzyl and 4-(2-methylpropyl)phenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27FN2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C26H27FN2/c1-18(2)16-20-8-12-22(13-9-20)19(3)26-28-24-6-4-5-7-25(24)29(26)17-21-10-14-23(27)15-11-21/h4-15,18-19H,16-17H2,1-3H3

InChI Key

PVANBSOAJRYZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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